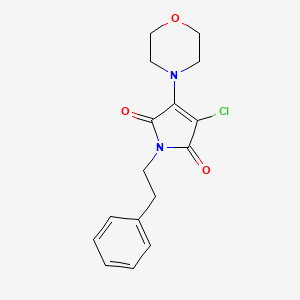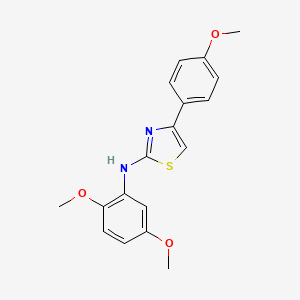
3-chloro-4-(4-morpholinyl)-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed aryl-aryl coupling reactions, such as Suzuki coupling, which are instrumental in forming π-conjugated polymers that include the pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) unit and various substituents. These methods yield compounds with significant photoluminescence and potential for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000). Similarly, compounds containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain are synthesized via Pd-catalyzed Suzuki coupling, demonstrating unique optical and electrochemical properties (Zhang & Tieke, 2008).
Molecular Structure Analysis
X-ray diffraction analysis provides insight into the molecular structure of related compounds, revealing specific bond distances and angles that contribute to their stability and reactivity. The molecular geometry, especially the effect of substituents on the pyrrolo[3,4-c]pyrrole ring system, is crucial for understanding the compound's electronic and photophysical properties (Fujii et al., 2002).
Chemical Reactions and Properties
Related compounds exhibit a range of chemical reactions, including polymerization reactions that lead to materials with distinct optical and electronic properties. The influence of the substitution pattern on these properties highlights the versatility of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives in applications such as electronic devices (Zhang, Tieke, Forgie, & Skabara, 2009).
科学的研究の応用
Photoluminescent Polymers
A study outlines the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, highlighting their potential for electronic applications due to strong photoluminescence and photochemical stability. These materials show promise for use in organic electronics and photovoltaic devices due to their orange color in solution and strong emission properties (Beyerlein & Tieke, 2000).
Molecular Interactions and Crystal Structures
Another study focuses on the synthesis, crystal structures, and molecular interactions of 5-trifluoromethoxy-1H-indole-2,3-dione derivatives. This research provides insights into the structural configurations and hydrogen bonding patterns that could influence the development of novel organic compounds with specific properties (Kaynak, Özbey, & Karalı, 2013).
Electron Acceptors and Color Properties
Research on deeply colored bisamides derived from nucleophilic substitution reactions introduces new electron acceptors for organic synthesis, offering insights into the creation of dyes and pigments with specific color properties (Junek et al., 1982).
β-Ketoamide Derivatives
A one-pot reaction of (chlorocarbonyl) phenyl ketene with β-ketoamides to produce 2-pyrone derivatives demonstrates the versatility of β-ketoamide derivatives as intermediates in heterocyclic compound synthesis. This study contributes to the field of organic synthesis, especially in the context of developing new methodologies for constructing heterocyclic frameworks (Nejadshafiee et al., 2013).
Polymer Synthesis and Characterization
Investigations into the synthesis and spectroscopic characterization of cobalt(III) complexes with morpholine, pyrrolidine, and piperidine demonstrate the potential for developing novel materials with unique chemical and physical properties. These studies could inform the design of new catalytic systems or materials for electronic applications (Amirnasr et al., 2001).
特性
IUPAC Name |
3-chloro-4-morpholin-4-yl-1-(2-phenylethyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c17-13-14(18-8-10-22-11-9-18)16(21)19(15(13)20)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFHKRUGTDUPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)CCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(4-morpholinyl)-1-(2-phenylethyl)-1H-pyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)
![5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)

![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)

![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)
![4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5559771.png)

![(3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)